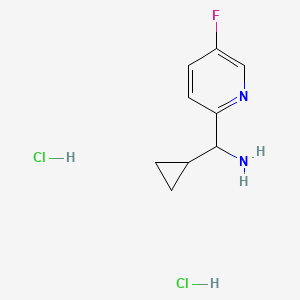
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1402233-01-5 . It has a molecular weight of 166.2 and is typically in liquid form . It is also known as "[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine" .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11FN2.2ClH/c10-8-3-1-2-7 (12-8)9 (11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is typically in liquid form . and is usually stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biased Agonists of Serotonin Receptors
A study conducted by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar in structure to cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride. These compounds were designed as "biased agonists" of serotonin 5-HT1A receptors. The research found that the aryloxyethyl derivatives of these compounds preferred ERK1/2 phosphorylation in signal transduction assays, indicating potential antidepressant-like activity. This suggests that such compounds, by modulating serotonin receptor activity, could contribute to the development of new antidepressant drugs with favorable drug-like properties and robust in vivo efficacy (Sniecikowska et al., 2019).
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoro-derivatives related to cyclopropyl(5-fluoropyridin-2-yl)methanamine highlighted the synthesis of a series of compounds with notable in vitro and in vivo antibacterial activities. The study emphasized the importance of the cycloalkylamino group in enhancing antibacterial efficacy, with certain derivatives showing promise as therapeutic agents due to their improved activity profiles (Bouzard et al., 1992).
Antiviral Activity
A study by Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including structural analogs to cyclopropyl(5-fluoropyridin-2-yl)methanamine, to evaluate their antiviral activity. Some of these compounds exhibited significant inhibition against the cytopathicity of the influenza A virus, suggesting potential as specific anti-influenza A virus agents. This highlights the versatility of cyclopropyl(5-fluoropyridin-2-yl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).
Herbicidal Activity
Research by Liu et al. (2005) into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, closely related to cyclopropyl(5-fluoropyridin-2-yl)methanamine, demonstrated excellent herbicidal activities against various weeds, indicating potential applications in agricultural chemistry. This study underscores the compound's utility beyond pharmaceuticals, extending its potential use to crop protection (Liu et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWJODOULKQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

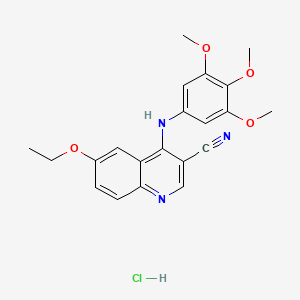
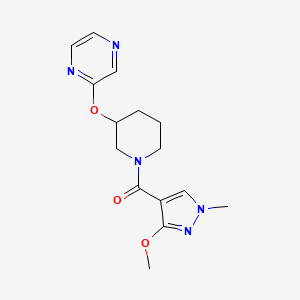
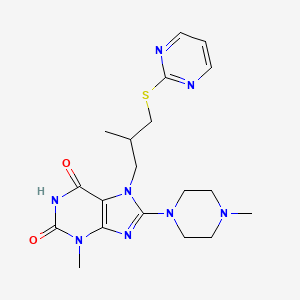
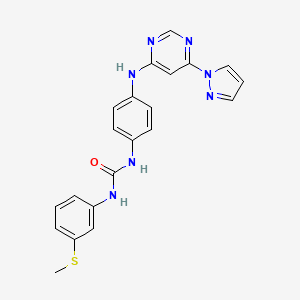
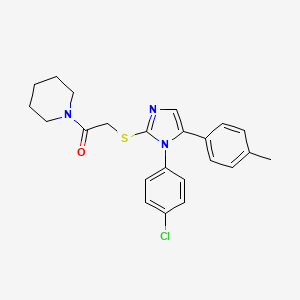
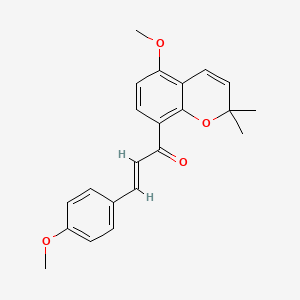
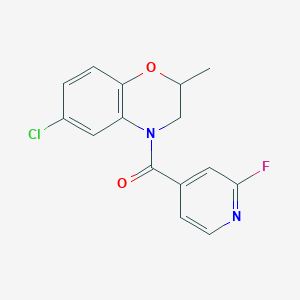
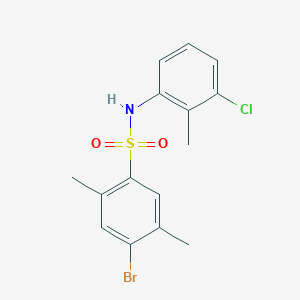
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
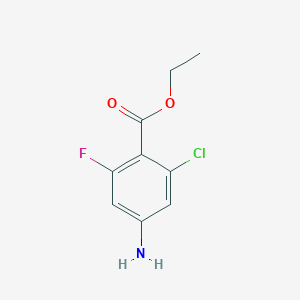
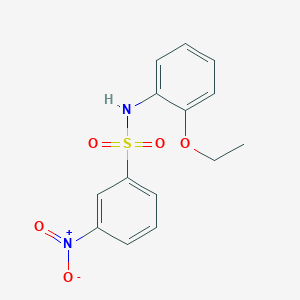
![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)